REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH2:1]([N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
ethanol water
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
331 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was mixed with ethyl acetate/triethylamine (4:1; 5 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC=2C(=CC=CC12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |